![molecular formula C12H10N2O2 B2491252 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine CAS No. 439108-53-9](/img/structure/B2491252.png)
4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine
Overview
Description
"4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine" is a compound that can be assumed to be of significant interest due to its structural components, which suggest potential biological activity and chemical reactivity. The compound incorporates a benzodioxol group, known for its presence in bioactive molecules, and a methylpyrimidine moiety, a core structure in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides insights into the potential methods for synthesizing similar structures through condensation and cyclization steps (Richter et al., 2023).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, is crucial for understanding the geometric and electronic properties of compounds. Studies on similar molecules have detailed their crystalline structures and provided insights into molecular conformations and intermolecular interactions (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Pyrimidine derivatives are known to undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. These reactions can significantly alter the physical and chemical properties of the compounds, making them useful in diverse chemical and biological applications.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the analysis of crystal and molecular structures provides valuable information on the stability and solubility of compounds (Richter et al., 2023).
Scientific Research Applications
Antitumor Agents
4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine derivatives have demonstrated significant potential as antitumor agents. Notably, a study produced new 4-amino-6-aryl-8-(1,3-benzodioxol-5-yl)-8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, which showed remarkable activity against multiple human tumor cell lines in vitro, with some compounds exhibiting inhibitory values as low as 0.068 microM (Insuasty et al., 2008).
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of compounds related to this compound. One study synthesized a Schiff base derivative from Sulfamerazine Drug and Piperonal, exhibiting potent antibacterial and antifungal activities (Othman et al., 2019). Additionally, derivatives like 4-substituted-2-{[(1H-benzo[d]imidazol-2-yl)methyl] thio}-6-methylpyrimidines showed good inhibitory activities against certain bacterial strains, particularly Stenotrophomonas maltophilia (Chen et al., 2014).
Synthesis and Characterization Studies
Several studies have focused on the synthesis and characterization of compounds containing this compound or its derivatives, providing valuable insights into their structures and potential applications. This includes the synthesis of new heterocyclic compounds, such as 1,3-oxazepine derivatives from 6-methyl 2-thiouracil, which exhibited significant antibacterial activity (Mohammad et al., 2017).
Other Applications
The compound has been explored for other potential applications as well, such as in molecular docking and theoretical studies. For instance, molecular modeling studies of certain derivatives have been performed to understand their interactions with biological targets (Arshad, 2020). Another study focused on the synthesis and in vitro reverse transcriptase inhibitory activity of novel imidazol-5-one analogs, indicating potential use in HIV treatment (Mokale et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that plays a crucial role in numerous cellular processes, including glucose regulation, Wnt signaling, and cell cycle regulation .
Mode of Action
Based on the interaction of similar compounds with gsk-3β, it can be hypothesized that this compound may inhibit the kinase activity of gsk-3β . This inhibition could lead to changes in the phosphorylation status of various downstream targets, affecting their activity and ultimately leading to alterations in cellular processes.
Biochemical Pathways
These include the Wnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation, and the insulin signaling pathway , which regulates glucose metabolism .
Pharmacokinetics
Therefore, it is difficult to comment on its bioavailability and how these properties might affect its pharmacological action .
Result of Action
If it acts as an inhibitor of gsk-3β, it could potentially influence cell proliferation, differentiation, and glucose metabolism
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-13-5-4-10(14-8)9-2-3-11-12(6-9)16-7-15-11/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQZCVGMOLQIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323076 | |
Record name | 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819264 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439108-53-9 | |
Record name | 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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